2-chloro-7,7-dinitro-6,7-dihydro-5H-cyclopenta[b]pyridine-3,4-dicarbonitrile
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Overview
Description
2-chloro-7,7-dinitro-6,7-dihydro-5H-cyclopenta[b]pyridine-3,4-dicarbonitrile is a complex organic compound with a unique structure that includes a chlorinated pyridine ring fused with a cyclopentane ring, and two nitro groups
Preparation Methods
The synthesis of 2-chloro-7,7-dinitro-6,7-dihydro-5H-cyclopenta[b]pyridine-3,4-dicarbonitrile can be achieved through a multi-step process. One effective method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This method provides a high yield and is efficient for producing the desired compound.
Chemical Reactions Analysis
2-chloro-7,7-dinitro-6,7-dihydro-5H-cyclopenta[b]pyridine-3,4-dicarbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
2-chloro-7,7-dinitro-6,7-dihydro-5H-cyclopenta[b]pyridine-3,4-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-7,7-dinitro-6,7-dihydro-5H-cyclopenta[b]pyridine-3,4-dicarbonitrile involves its interaction with molecular targets through its nitro and chloro groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Properties
Molecular Formula |
C10H4ClN5O4 |
---|---|
Molecular Weight |
293.62 g/mol |
IUPAC Name |
2-chloro-7,7-dinitro-5,6-dihydrocyclopenta[b]pyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C10H4ClN5O4/c11-9-7(4-13)6(3-12)5-1-2-10(15(17)18,16(19)20)8(5)14-9/h1-2H2 |
InChI Key |
NQIRIFGEKIBCDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=NC(=C(C(=C21)C#N)C#N)Cl)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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